5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside natural sources
5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside natural sources
An In-depth Technical Guide to 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside: From Natural Sourcing to Bioactivity
Abstract
5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside is a flavonoid glycoside that has garnered interest for its potential biological activities. As a member of the flavanone class, it is part of a larger group of plant secondary metabolites known for their diverse pharmacological effects. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's natural origins, physicochemical properties, established protocols for extraction and isolation, and known biological significance. The document emphasizes the scientific rationale behind methodological choices, ensuring a deep and actionable understanding of the subject matter.
Introduction and Chemical Profile
5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside is a flavanone, a type of flavonoid characterized by a C6-C3-C6 skeleton. Its structure features a saturated C-ring, which distinguishes it from other flavonoid classes like flavones and flavonols. The core flavanone structure is heavily hydroxylated and contains a methoxy group at the C-6 position. A glucose molecule is attached via an O-glycosidic bond at the C-7 position, a modification that significantly increases its water solubility and alters its bioavailability compared to its aglycone form.
Key Structural Features:
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Flavanone Core: Dihydro-1,4-benzopyrone skeleton.
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Substitution Pattern: Hydroxyl groups at positions 5, 7, 3', and 4'; a methoxy group at position 6.
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Glycosylation: An O-linked glucose moiety at the C-7 hydroxyl group.
This specific substitution pattern is critical to its chemical reactivity and biological function, influencing its antioxidant potential and interactions with molecular targets.
Natural Sources and Distribution
The primary and most commercially viable natural source of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside is the peel of sweet oranges (Citrus sinensis). While flavonoids are ubiquitous in the plant kingdom, this particular glycoside has been specifically identified and isolated from citrus processing byproducts.
| Plant Species | Part of Plant | Common Name | Typical Yield/Concentration | Reference |
| Citrus sinensis | Peel (Flavedo and Albedo) | Sweet Orange | Variable; a significant component of the flavonoid fraction. | |
| Citrus aurantium | Peel | Bitter Orange / Seville Orange | Present, often alongside other flavanones like neohesperidin. |
The concentration of this compound in citrus peel can be influenced by factors such as the specific cultivar, degree of ripeness, and post-harvest processing conditions. The utilization of citrus peel, a major waste product of the juice industry, makes the isolation of this compound an economically and environmentally sustainable endeavor.
Methodology: Extraction and Isolation from Citrus sinensis Peel
The extraction and purification of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside from citrus peel is a multi-step process designed to efficiently separate it from a complex matrix of other phytochemicals, including other flavonoids, pectins, and essential oils.
Rationale for Methodological Choices
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Solvent Selection: The process typically begins with a non-polar solvent wash (e.g., hexane) to remove lipids and essential oils, which can interfere with subsequent steps. The target compound, being a polar glycoside, remains in the plant material. The subsequent extraction uses polar solvents like methanol or ethanol, which are highly effective at solubilizing flavonoid glycosides.
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Purification Strategy: A multi-column chromatography approach is essential for achieving high purity. Macroporous resins (e.g., Amberlite XAD-16) are excellent for capturing flavonoids from the crude extract and allowing more polar impurities like sugars to pass through. This is followed by more selective chromatography, such as polyamide or silica gel, which separates flavonoids based on finer differences in polarity. A final purification step using Sephadex LH-20 or preparative HPLC is often required to isolate the target compound to >98% purity.
Step-by-Step Laboratory Protocol
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Preparation of Plant Material:
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Obtain fresh sweet orange (Citrus sinensis) peels.
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Wash the peels thoroughly to remove any surface contaminants.
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Air-dry the peels at room temperature or in an oven at a low temperature (40-50°C) until brittle.
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Grind the dried peels into a fine powder (20-40 mesh) to increase the surface area for extraction.
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Initial Defatting:
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Suspend the powdered peel in n-hexane (1:5 w/v).
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Stir at room temperature for 6-12 hours to remove lipids and essential oils.
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Filter the mixture and discard the hexane fraction. Repeat this step if necessary.
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Air-dry the defatted peel powder.
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Primary Extraction:
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Extract the defatted powder with 80% aqueous methanol (1:10 w/v) using maceration or Soxhlet extraction for 24 hours.
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Filter the extract and concentrate it under reduced pressure using a rotary evaporator to remove the methanol. The resulting aqueous solution contains the crude flavonoid mixture.
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Macroporous Resin Chromatography:
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Pass the aqueous concentrate through a pre-conditioned Amberlite XAD-16 column.
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Wash the column with deionized water to remove sugars and other highly polar impurities.
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Elute the flavonoid fraction from the column using 95% ethanol.
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Concentrate the ethanolic eluate to dryness to obtain the total flavonoid extract.
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Polyamide Column Chromatography:
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Redissolve the total flavonoid extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
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Apply the adsorbed sample to the top of a polyamide column.
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Elute the column with a stepwise gradient of ethanol-water (e.g., 30%, 50%, 70%, 95% ethanol).
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Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:formic acid:water).
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Combine fractions containing the target compound.
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Final Purification (Preparative HPLC):
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Concentrate the combined fractions from the polyamide column.
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Perform final purification using a preparative C18 HPLC column.
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Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) to achieve baseline separation.
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Collect the peak corresponding to the target compound and verify its purity using analytical HPLC (>98%).
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Lyophilize the pure fraction to obtain 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside as a powder.
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Workflow Visualization
Caption: Workflow for the extraction and purification of the target flavanone.
Structural Elucidation and Characterization
Definitive identification of the isolated compound requires a combination of spectroscopic techniques.
| Technique | Purpose | Key Observations |
| UV-Vis Spectroscopy | Confirms the flavanone core structure. | Shows characteristic absorption maxima (λmax) around 285 nm (Band II) and a shoulder around 325 nm (Band I), typical for flavanones. |
| FT-IR Spectroscopy | Identifies key functional groups. | Reveals absorptions for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and C-O-C (glycosidic linkage) groups. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern. | ESI-MS will show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the compound (C22H24O12). MS/MS fragmentation will show a characteristic loss of the glucose moiety (162 Da). |
| ¹H-NMR Spectroscopy | Determines the proton environment and coupling. | Provides signals for the aromatic protons on the A and B rings, the C-ring protons (distinguishing it as a flavanone), the methoxy group protons, and the anomeric proton of the glucose unit. |
| ¹³C-NMR Spectroscopy | Determines the carbon skeleton. | Shows 22 distinct carbon signals corresponding to the flavanone core, the methoxy group, and the glucose moiety. |
Known Biological Activities and Potential Mechanisms
While research specifically on 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside is emerging, its biological activities can be inferred from its structural class and related compounds isolated from citrus. The primary activities of interest for drug development professionals include antioxidant and anti-inflammatory effects.
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Antioxidant Activity: The phenolic hydroxyl groups, particularly the catechol moiety on the B-ring (3',4'-dihydroxy), are potent radical scavengers. This structure allows the molecule to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
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Anti-inflammatory Effects: Flavonoids are well-known for their ability to modulate inflammatory pathways. A plausible mechanism is the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the downregulation of inflammatory signaling pathways such as NF-κB.
Hypothetical Anti-inflammatory Signaling Pathway
Caption: Plausible NF-κB pathway inhibition by the target flavanone.
Conclusion and Future Directions
5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside is a readily available phytochemical sourced from a sustainable, high-volume industrial byproduct. Its chemical structure suggests significant potential as an antioxidant and anti-inflammatory agent. The protocols outlined in this guide provide a robust framework for its isolation and characterization, enabling further preclinical and clinical investigation. Future research should focus on elucidating its specific molecular targets, understanding its bioavailability and metabolism in vivo, and exploring its therapeutic potential in models of diseases driven by oxidative stress and inflammation.
References
- Title: Process for preparing 5,7,3',4'-tetrahydroxy-6-methoxy flavanone-7-glucoside from sweet orange peel.
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Title: Flavonoids from orange peel and their health benefits. Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Flavonoids: an overview. Source: National Center for Biotechnology Information (NCBI) URL: [Link]
